Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]-
Overview
Description
Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- is a complex heterocyclic compound that combines the structural features of pyrimidine, imidazole, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide. This reaction is often carried out in a green solvent like PEG-400, followed by further reactions with 1H-benzimidazol-2-amine in butan-1-ol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are also used in medicinal chemistry for their biological activities.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
Pyrimidine, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]- is unique due to its combination of multiple heterocyclic rings, which can confer a broad range of biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
4-imidazol-1-yl-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-3-5-17(12-15)28(26,27)25-10-8-23(9-11-25)18-13-19(22-16(2)21-18)24-7-6-20-14-24/h3-7,12-14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHVGDCQMBSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125872 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172711-66-8 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172711-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)-2-methyl-6-[4-[(3-methylphenyl)sulfonyl]-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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